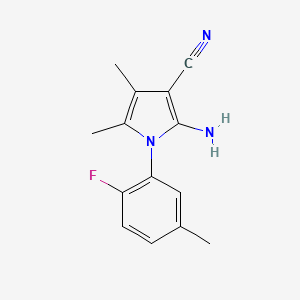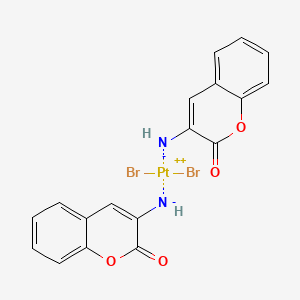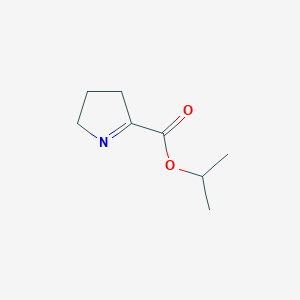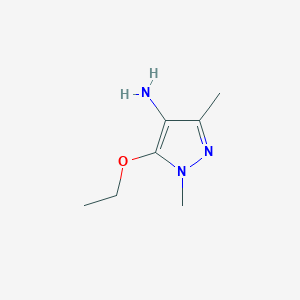
5-Bromo-2-(dimethylamino)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(dimethylamino)benzyl bromide is an organic compound with the molecular formula C9H11Br2N. It consists of a benzene ring substituted with a bromine atom and a dimethylamino group at the 2-position, and a bromomethyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dimethylamino)benzyl bromide typically involves the bromination of 2-(dimethylamino)toluene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully monitored to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(dimethylamino)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding dehalogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(dimethylamino)benzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(dimethylamino)benzyl bromide involves its reactivity as an electrophile. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, allowing it to participate in various substitution reactions. The dimethylamino group can also influence the reactivity and stability of the compound by donating electron density to the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Bromide: Similar structure but lacks the dimethylamino group.
2-Bromo-5-(dimethylamino)toluene: Similar structure but lacks the bromomethyl group.
5-Bromo-2-(methylamino)benzyl bromide: Similar structure but has a methylamino group instead of a dimethylamino group.
Uniqueness
5-Bromo-2-(dimethylamino)benzyl bromide is unique due to the presence of both bromine atoms and the dimethylamino group, which confer specific reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and valuable for various scientific applications.
Eigenschaften
Molekularformel |
C9H11Br2N |
|---|---|
Molekulargewicht |
293.00 g/mol |
IUPAC-Name |
4-bromo-2-(bromomethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C9H11Br2N/c1-12(2)9-4-3-8(11)5-7(9)6-10/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
KEPAZHFAUXDZJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)

![2-(Methylthio)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12874099.png)



![2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12874133.png)

![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)

![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)

